

# Technical Guide: BMS-214428 (CAS 216508-01-9)

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## Compound of Interest

*Compound Name:* BMS 214428  
*CAS No.:* 216508-01-9  
*Cat. No.:* B606223

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## Targeted Modulation of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)[1]

### Executive Summary

BMS-214428 (CAS 216508-01-9) is a potent, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). Originally developed within the Bristol-Myers Squibb metabolic disease program, this compound represents a critical tool for interrogating the central regulation of energy homeostasis, feeding behavior, and anxiety.

Unlike early peptide-based tools, BMS-214428 utilizes a dihydropyridine core, conferring it with distinct lipophilicity and membrane permeability characteristics essential for targeting central nervous system (CNS) GPCRs. This guide outlines the physicochemical specifications, mechanistic signaling pathways, and validated protocols for in vitro and in vivo application.

### Chemical & Physical Specifications

The following data is curated for analytical verification and formulation stability.

Parameter	Specification
Compound Name	BMS-214428
CAS Number	216508-01-9
Chemical Name	3,5-Pyridinedicarboxylic acid, 4-[3-[[[3-[4-(phenyl)piperidin-1-yl]propyl]amino]cyanoimino]methyl]amino]phenyl]-1,4-dihydro-2,6-dimethyl-, dimethyl ester
Molecular Formula	C <sub>33</sub> H <sub>40</sub> N <sub>6</sub> O <sub>4</sub>
Molecular Weight	584.71 g/mol
Appearance	Off-white to pale yellow solid
Solubility	DMSO: Soluble (>10 mM); Water: Insoluble
Storage	-20°C (Desiccated); Protect from light
Stability	Stable for >2 years at -20°C as a solid; <1 month in solution at -80°C

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*Scientist's Note: The dihydropyridine core is sensitive to oxidation (aromatization) upon prolonged exposure to light and air. Always reconstitute in degassed, anhydrous DMSO and store aliquots at -80°C.*

## Mechanistic Profile & Signaling Pathway

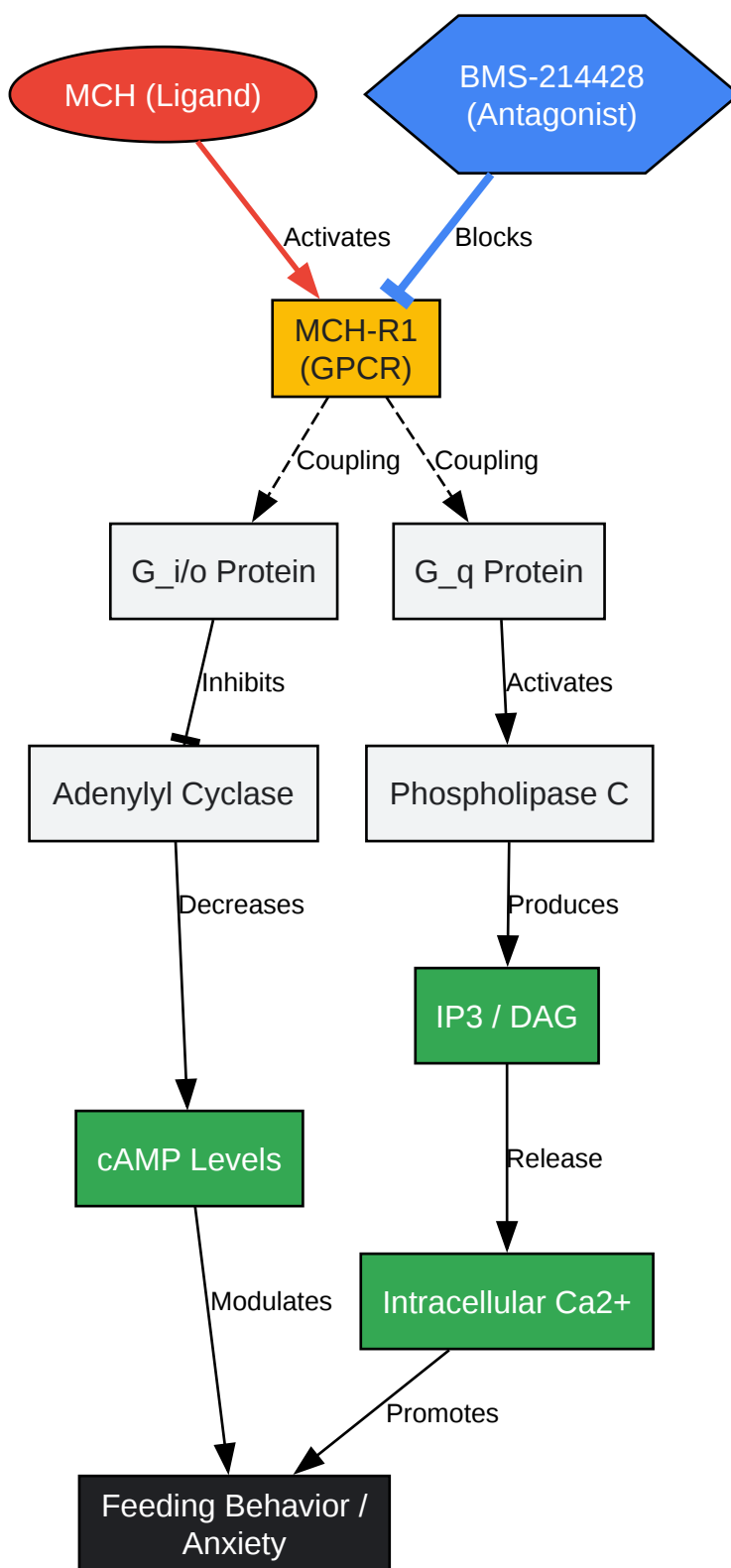
BMS-214428 functions as an orthosteric antagonist at the MCH-R1, a G-protein coupled receptor (GPCR) predominantly expressed in the lateral hypothalamus.

## Mechanism of Action

Endogenous MCH signaling typically couples through G<sub>i/o</sub> (inhibiting cAMP) and G<sub>q</sub> (increasing intracellular Ca<sup>2+</sup>). BMS-214428 blocks these cascades, preventing the orexigenic (appetite-stimulating) and anxiogenic effects of MCH.

## Diagram 1: MCH-R1 Antagonism Pathway

This diagram illustrates the blockade of downstream effectors by BMS-214428.



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Figure 1: BMS-214428 competitively binds MCH-R1, preventing G-protein coupling and downstream calcium mobilization.

## Experimental Best Practices (Self-Validating Protocols)

As a Senior Scientist, I emphasize that "trust but verify" is the golden rule. The following protocols include built-in validation steps to ensure data integrity.

### A. In Vitro: Calcium Flux Assay (Functional Validation)

This assay confirms the antagonist potency (IC<sub>50</sub>) of BMS-214428 against MCH-induced calcium release.

Reagents:

- HEK293 cells stably expressing human MCH-R1.
- FLIPR Calcium 6 Assay Kit (Molecular Devices).
- Agonist: MCH (100 nM final).
- Antagonist: BMS-214428 (Serial dilution: 10  $\mu$ M to 0.1 nM).

Protocol:

- Seeding: Plate cells in 384-well black/clear plates (15,000 cells/well) 24h prior.
- Dye Loading: Incubate cells with Calcium 6 dye for 2 hours at 37°C.
- Pre-incubation (Critical Step): Add BMS-214428 (or vehicle DMSO) 30 minutes before agonist addition. This allows equilibrium binding.
- Stimulation: Inject MCH (EC<sub>80</sub> concentration) via automated liquid handler.
- Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

Validation Criteria:

- Z-Factor: Must be > 0.5 for the plate to be valid.
- Reference Control: Run a known antagonist (e.g., SNAP-94847) in parallel.
- Expected Result: BMS-214428 should inhibit Ca<sup>2+</sup> flux with an IC<sub>50</sub> in the low nanomolar range (<100 nM).

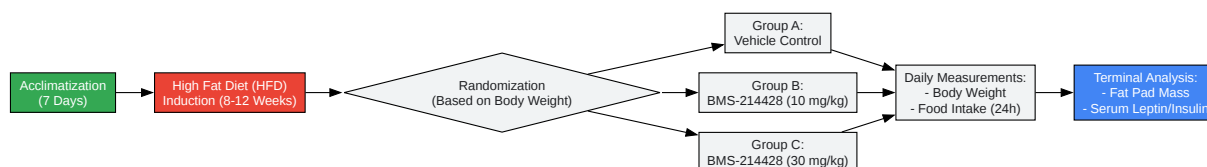
## B. In Vivo: Diet-Induced Obesity (DIO) Model

To assess metabolic efficacy, oral bioavailability and CNS penetration are key.

Formulation:

- Vehicle: 10% DMSO / 10% Tween-80 / 80% Water (or 0.5% Methylcellulose).
- Preparation: Dissolve BMS-214428 in DMSO first, then slowly add surfactant and water while vortexing to avoid precipitation.

Diagram 2: In Vivo Experimental Workflow This workflow ensures statistical power and proper controls.



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Figure 2: Standardized workflow for assessing anti-obesity efficacy in DIO mice.

## Troubleshooting & FAQs

Q: The compound precipitated upon adding water to the DMSO stock.

- A: This is common with lipophilic dihydropyridines. Solution: Use a co-solvent system.<sup>[1]</sup> Add Tween-80 or Cremophor EL to the DMSO stock before adding the aqueous phase. Warm the solution to 37°C during formulation.

Q: We observe high variability in IC50 values.

- A: Check your incubation time. GPCR antagonists with high affinity often have slow off-rates. Ensure the 30-minute pre-incubation step is strictly followed to reach equilibrium.

Q: Is this compound suitable for chronic dosing?

- A: Yes, but be aware of potential CYP450 induction (common in this chemical class) which can alter pharmacokinetics over time. For studies >7 days, collect plasma samples to verify exposure levels.

## References

- Primary Mechanism Discovery: Borowsky, B., et al. (2002). "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." *Nature Medicine*, 8, 825–830.
- Chemical Structure & Class: Bristol-Myers Squibb Patent (WO2003028641A2). "MCH receptor antagonists."<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> Google Patents.
- MCHR1 Signaling Review: Pissios, P. & Maratos-Flier, E. (2003). "Melanin-concentrating hormone: from fish skin to skinny mammals." *Trends in Endocrinology & Metabolism*.
- Compound Registration: NIH National Library of Medicine. "BMS-214428 - Substance Record."<sup>[5]</sup> PubChem.

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- [2. Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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